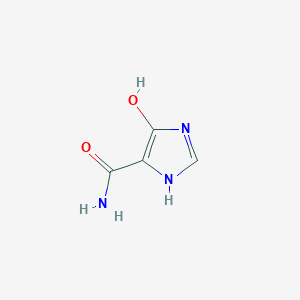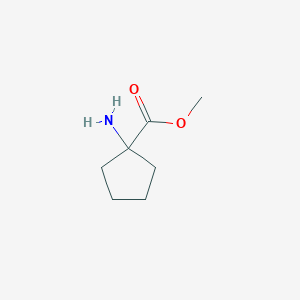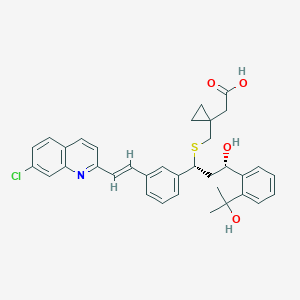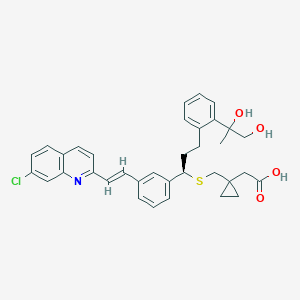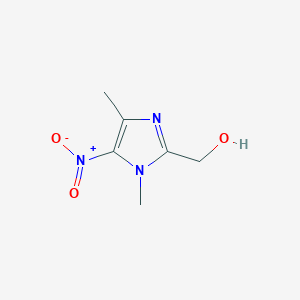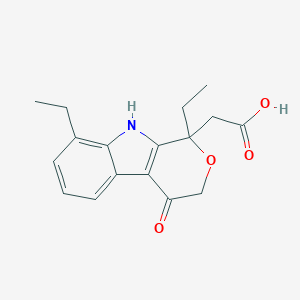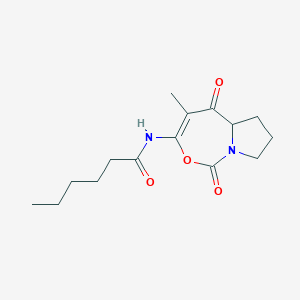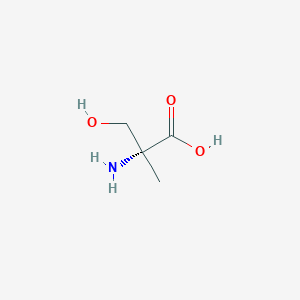![molecular formula C5H4ClN5 B021510 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 100644-65-3](/img/structure/B21510.png)
4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
概要
説明
Synthesis Analysis
Synthesis of Derivatives
The synthesis of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produced a 4-substituted product, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This method highlights a route for creating derivatives of the compound of interest (Ogurtsov & Rakitin, 2021).
General Synthesis Approach
Another study discusses the general synthesis of pyrazolo[3,4-d]pyrimidine derivatives, indicating a broader range of methods and potential substitutions in the molecular structure (Beyzaei et al., 2017).
Molecular Structure Analysis
- Structural Characterization: The structure of synthesized pyrazolo[3,4-d]pyrimidine compounds is typically confirmed through elemental analysis, NMR, IR spectroscopy, mass spectrometry, and sometimes X-ray analysis. This comprehensive approach ensures a precise understanding of the molecular structure (Ogurtsov & Rakitin, 2021).
Chemical Reactions and Properties
- Reactivity and Formation: The formation of pyrazolo[3,4-d]pyrimidine derivatives involves various chemical reactions, including nucleophilic substitution, and these compounds have been synthesized as intermediates for other pharmacologically interesting substances (Suzuki et al., 1992).
Physical Properties Analysis
- Physical Characterization: For detailed physical properties, techniques like X-ray crystallography and spectroscopic methods are employed. These techniques provide insight into the crystalline structure and stability of the compounds (Trilleras et al., 2008).
Chemical Properties Analysis
- Chemical Behavior: The chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are influenced by various substitutions on the core molecule. These substitutions can affect the compound's reactivity and interaction with biological targets (Yuan et al., 2013).
科学的研究の応用
Pharmacological Intermediates : 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine serves as a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines with potential pharmacological uses (Ogurtsov & Rakitin, 2021).
Pain Treatment : 4-Acylaminopyrazolo[3,4-d]pyrimidines, like compound 9a, show potential as sigma-1 receptor ligands for pain treatment, demonstrating potent antinociceptive properties in mice (Díaz et al., 2017).
Adenosine Receptor Affinity : Pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine have shown potent A1 adenosine receptor affinity. Specific substituents at various positions enhance this affinity (Harden et al., 1991).
Enzyme Inhibition : N-Alkylated pyrazolo[3,4-d]pyrimidine analogs exhibit broad biological activity and inhibit enzymes like acetylcholinesterase and carbonic anhydrase isoforms I and II, suggesting their potential as pharmacological building blocks (Aydin et al., 2021).
Antitumor Activity : Certain 4-substituted pyrazolo[3,4-d]pyrimidine nucleosides exhibit potential antitumor activity, with specific substituents at the 3 position enhancing this activity (Bhat et al., 1981).
Antibacterial Properties : 4-Imino-5H-pyrazolo[3,4-d]pyrimidin-5-amines demonstrate moderate to good antibacterial activities against various pathogenic bacteria, suggesting potential for improvement by substituting large electron-donating groups on 6-phenyl rings (Beyzaei et al., 2017).
Leukemia Treatment : N4-Substituted 4-aminopyrazolo(3,4-d)pyrimidines show moderate to very good growth inhibitory activities against cultured L1210 leukemia and 6410 human leukemic myeloblasts (Hong et al., 1976).
Cancer and 5-Lipoxygenase Inhibition : Novel pyrazolopyrimidines derivatives are being evaluated for their potential as anticancer and anti-5-lipoxygenase agents, displaying promising structure-activity relationships (Rahmouni et al., 2016).
NMR Analysis for Identification : Substituted pyrazolo[3,4-d]pyrimidines-4-amines show complete assignment of spectra by two-dimensional NMR techniques, enabling their identification and potential applications in organic synthesis (Rodrigues et al., 2009).
Safety And Hazards
特性
IUPAC Name |
4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5/c6-3-2-1-8-11-4(2)10-5(7)9-3/h1H,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKOHPBJRRSUSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472777 | |
| Record name | 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |
CAS RN |
100644-65-3 | |
| Record name | 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


